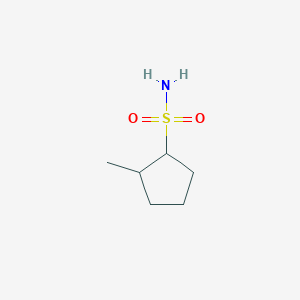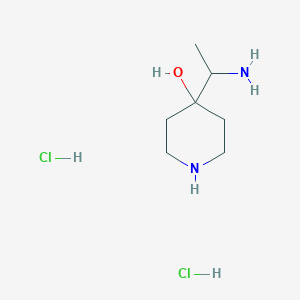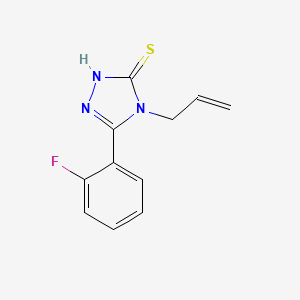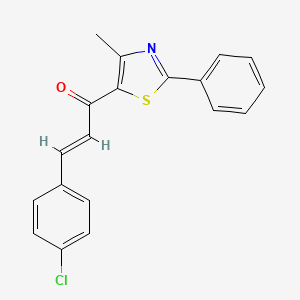
(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is a complex organic molecule that is likely to have significant chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with chlorophenyl and phenyl groups, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, is described as regiospecific, indicating that the synthesis of similar compounds may also require precise control to ensure the correct structural isomer is obtained . The complexity of these molecules often necessitates the use of advanced spectroscopic techniques for identification, with single-crystal X-ray analysis providing unambiguous structure determination.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using computational methods such as Density Functional Theory (DFT) and single-crystal X-ray diffraction (SCXRD) . These studies reveal the equilibrium geometry, vibrational wavenumbers, and the distribution of electron density within the molecules. For instance, the HOMO and LUMO analysis of a related compound indicates that charge transfer occurs within the molecule, which could be a characteristic shared by the compound .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from studies on similar molecules. For example, the molecular electrostatic potential study of a related compound suggests that the carbonyl group and phenyl rings are potential sites for electrophilic attack, while nitrogen atoms could be sites for nucleophilic attack . Additionally, the Conceptual DFT approach has been used to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing insights into the chemical reactivity properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The crystal packing and intermolecular interactions within the crystal structures have been visualized and quantified using Hirshfeld surfaces analysis, which could also be relevant for understanding the properties of the compound . The aromatic character and π–π stacking ability are also important factors that contribute to the stability and reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Analysis : This compound has been extensively studied through spectroscopic methods such as FT-IR and FT-Raman, and quantum chemical calculations. Research shows it exhibits antifungal and antibacterial effects, with molecular docking used to identify its interaction with different proteins. The stability of the molecule arises from hyper-conjugative interactions as analyzed in natural bond orbital (NBO) studies (Viji et al., 2020).
Molecular Docking and Biological Effects : Studies have also focused on molecular docking and quantum chemical calculations to explore its biological effects. This includes analyzing its intramolecular charge transfer and molecular electrostatic potential, which are essential for understanding its reactivity and interaction with biological molecules (Viji et al., 2020).
Investigation of Vibrational Properties and Molecular Structure : Investigations into its vibrational properties and molecular structure using density functional theory (DFT) have been conducted. These studies provide insights into the charge distribution, reactivity sites, and potential biological activity of the molecule (Venil et al., 2021).
Synthesis and Structural Characterization : Research has also been conducted on the synthesis and structural characterization of related thiazole derivatives, highlighting their potential in various applications, including pharmacology (Kariuki et al., 2021).
Antimicrobial Activity Studies : Several studies have synthesized derivatives of this compound and evaluated their antimicrobial activities. This includes research on how these derivatives interact with pathogenic strains, contributing to the understanding of their potential as antimicrobial agents (Rajanarendar et al., 2009).
Molecular Docking with Cancer Proteins : There's also research focused on molecular docking studies using cancer proteins, providing valuable insights into the potential therapeutic applications of this compound in oncology (Shanmugapriya et al., 2022).
Anticancer and Antimicrobial Agent Synthesis : The compound and its derivatives have been studied for their potential as anticancer and antimicrobial agents. This includes exploring their structures and evaluating their efficacy against cancer cell lines and pathogenic microorganisms (Katariya et al., 2021).
Corrosion Inhibition Studies : In the field of materials science, derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors. This research is important for understanding how these compounds can protect metals from corrosion, particularly in harsh environments (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c1-13-18(23-19(21-13)15-5-3-2-4-6-15)17(22)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBRVPQAZGBJMU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)
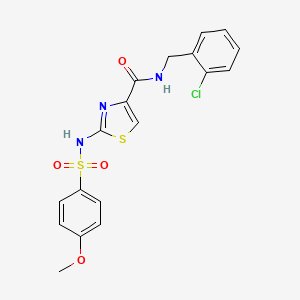
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)
![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)

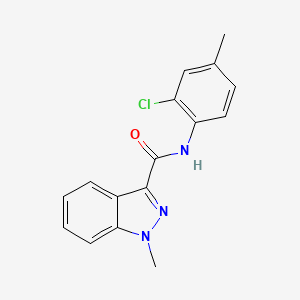
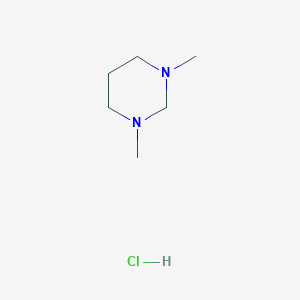
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)
